(4-Phenylthiazol-2-yl)methanamine
Overview
Description
(4-Phenylthiazol-2-yl)methanamine is an organic compound with the molecular formula C({10})H({10})N(_{2})S It features a thiazole ring substituted with a phenyl group at the 4-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Phenylthiazol-2-yl)methanamine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Phenyl Substitution: The phenyl group is introduced at the 4-position of the thiazole ring through a Friedel-Crafts acylation followed by reduction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding oxides or sulfoxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Chemistry:
Catalysis: this compound can act as a ligand in coordination chemistry, forming complexes with metals that are useful in catalysis.
Biology and Medicine:
Antimicrobial Agents: It has been studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4-Phenylthiazol-2-yl)methanamine in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl and thiazole moieties contribute to its binding affinity and specificity. The amine group can form hydrogen bonds, enhancing its interaction with biological macromolecules.
Comparison with Similar Compounds
(4-Methylthiazol-2-yl)methanamine: Similar structure but with a methyl group instead of a phenyl group.
(4-Chlorothiazol-2-yl)methanamine: Contains a chlorine atom at the 4-position instead of a phenyl group.
Uniqueness: (4-Phenylthiazol-2-yl)methanamine is unique due to the presence of the phenyl group, which enhances its lipophilicity and potential for π-π interactions. This structural feature can significantly influence its biological activity and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
(4-phenyl-1,3-thiazol-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-6-10-12-9(7-13-10)8-4-2-1-3-5-8/h1-5,7H,6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSCUDNEJWEMEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398552 | |
Record name | (4-phenyl-1,3-thiazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90916-45-3 | |
Record name | (4-phenyl-1,3-thiazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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